
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile is a chiral organic compound characterized by the presence of an amino group, a nitrile group, and a dichlorophenyl group. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Nitrile Formation:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
Oxidation: Oximes, nitro compounds.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the dichloro substitution on the phenyl ring.
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Has only one chlorine substituent on the phenyl ring.
(3S)-3-Amino-3-(3,4-dichlorophenyl)propanenitrile: Has chlorine substituents at different positions on the phenyl ring.
Uniqueness
The presence of the dichlorophenyl group in (3S)-3-Amino-3-(2,3-dichlorophenyl)propanenitrile may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets, compared to its analogs.
Propiedades
Fórmula molecular |
C9H8Cl2N2 |
|---|---|
Peso molecular |
215.08 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,3-dichlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8Cl2N2/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
Clave InChI |
MBNHCQWGRKOCLA-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)Cl)[C@H](CC#N)N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Cl)C(CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B13052677.png)
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13052685.png)
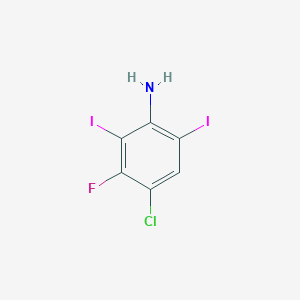

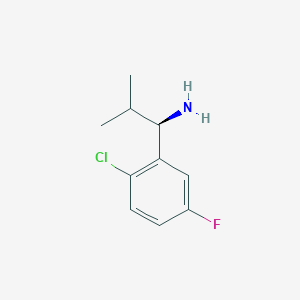
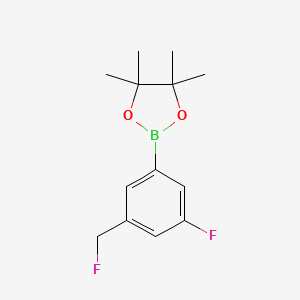

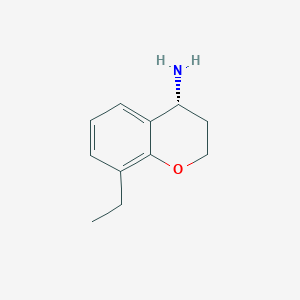

![5-Ethyl3-methyl7-morpholinothieno[3,2-b]pyridine-3,5-dicarboxylate](/img/structure/B13052732.png)
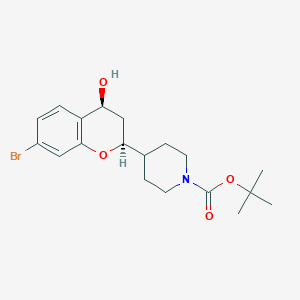
![Ethyl 7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine-6-carboxylate](/img/structure/B13052740.png)

